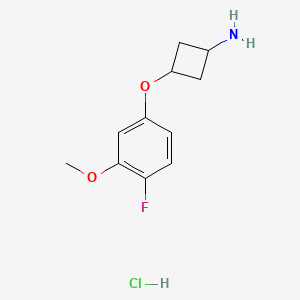
trans-3-(4-Fluoro-3-methoxyphenoxy)cyclobutan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clorhidrato de trans-3-(4-fluoro-3-metoxifenoxi)ciclobutan-1-amina: es un compuesto químico con la fórmula molecular C11H15ClFNO2 y un peso molecular de 247.69 g/mol . Este compuesto se caracteriza por la presencia de un núcleo de ciclobutanamina sustituido con un grupo fluoro-metoxifenoxi. Se usa comúnmente en diversas aplicaciones de investigación científica debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del clorhidrato de trans-3-(4-fluoro-3-metoxifenoxi)ciclobutan-1-amina normalmente implica la reacción de ciclobutanamina con 4-fluoro-3-metoxifenol en condiciones específicas. La reacción se lleva a cabo a menudo en presencia de una base como hidruro de sodio o carbonato de potasio para facilitar la reacción de sustitución nucleofílica. El producto resultante se trata luego con ácido clorhídrico para obtener la sal de clorhidrato .
Métodos de producción industrial: La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos de grado industrial y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El producto final se somete a rigurosas medidas de control de calidad para cumplir con los estándares de la industria .
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, normalmente en presencia de agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: El compuesto es propenso a reacciones de sustitución nucleofílica, especialmente en las posiciones de flúor y metoxi
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio.
Sustitución: Hidruro de sodio, carbonato de potasio
Principales productos formados:
Oxidación: Formación de las cetonas o ácidos carboxílicos correspondientes.
Reducción: Formación de los alcoholes o aminas correspondientes.
Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado
Aplicaciones Científicas De Investigación
Química: El compuesto se usa como bloque de construcción en la síntesis orgánica, particularmente en el desarrollo de nuevos fármacos y agroquímicos .
Biología: En la investigación biológica, se utiliza para estudiar los efectos de los grupos fluoro-metoxifenoxi en los sistemas biológicos. Sirve como compuesto modelo para comprender las interacciones de estructuras similares con objetivos biológicos .
Medicina: Su estructura única permite la exploración de nuevos candidatos a fármacos .
Industria: En el sector industrial, el compuesto se utiliza en la síntesis de productos químicos y materiales especiales. Sus propiedades únicas lo hacen valioso para diversas aplicaciones industriales .
Mecanismo De Acción
El mecanismo de acción del clorhidrato de trans-3-(4-fluoro-3-metoxifenoxi)ciclobutan-1-amina implica su interacción con objetivos moleculares específicos. Los grupos de flúor y metoxi juegan un papel crucial en la modulación de la actividad del compuesto. El compuesto puede interactuar con enzimas, receptores u otras proteínas, lo que lleva a diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos similares:
- Clorhidrato de trans-3-(3-fluoro-4-metoxifenoxi)ciclobutan-1-amina
- Clorhidrato de trans-3-fluoro-3-metilciclobutan-1-amina
- Clorhidrato de trans-3-(4-fluoro-2-metoxifenoxi)ciclobutan-1-amina
Comparación: En comparación con compuestos similares, el clorhidrato de trans-3-(4-fluoro-3-metoxifenoxi)ciclobutan-1-amina es único debido a la posición específica de los grupos de flúor y metoxi. Esta disposición única puede conducir a diferentes reactividades químicas y actividades biológicas, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C11H15ClFNO2 |
|---|---|
Peso molecular |
247.69 g/mol |
Nombre IUPAC |
3-(4-fluoro-3-methoxyphenoxy)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-14-11-6-8(2-3-10(11)12)15-9-4-7(13)5-9;/h2-3,6-7,9H,4-5,13H2,1H3;1H |
Clave InChI |
JJJLNTVPLOLXHC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)OC2CC(C2)N)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



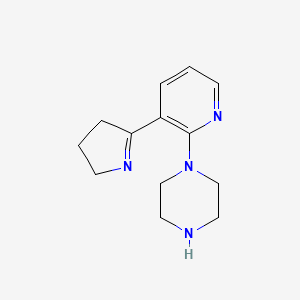
![4-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]cyclohexane-1-carboxylic acid](/img/structure/B11820254.png)
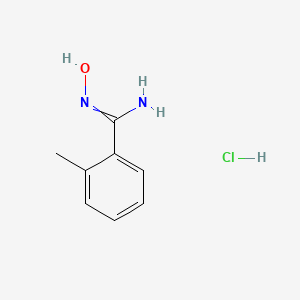

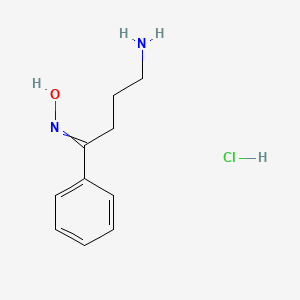
![N-[2-[[(3R,4R)-1-[4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxypyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide](/img/structure/B11820277.png)
![Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate](/img/structure/B11820285.png)
![N-[1-[4-(difluoromethoxy)-3-methoxyphenyl]ethylidene]hydroxylamine](/img/structure/B11820291.png)


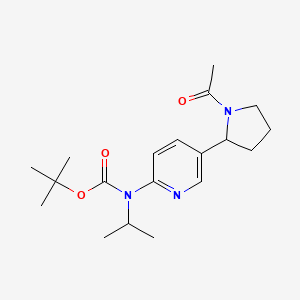
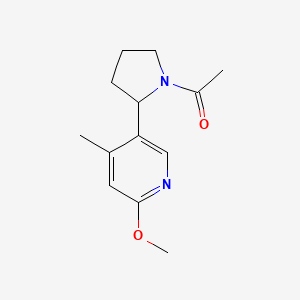
![tert-butyl N-[4-(diethylamino)-2-oxobut-3-en-1-yl]-N-methylcarbamate](/img/structure/B11820327.png)
